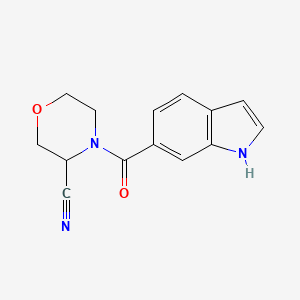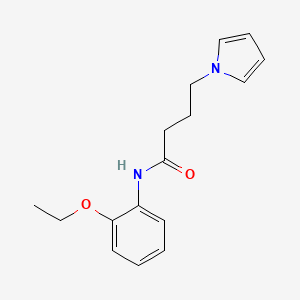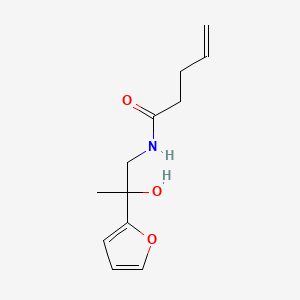
N-(2-(furan-2-yl)-2-hydroxypropyl)pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving furan rings and amide groups. The synthesis could involve the reaction of a furan compound with a suitable amide precursor.Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a furan ring, a pent-4-enamide group, and a hydroxypropyl group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pent-4-enamide group consists of a five-carbon chain with a double bond at the 4-position and an amide group at the end.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The amide group can participate in various reactions such as hydrolysis, reduction, and condensation.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its aromaticity and potentially its stability. The amide group could influence its solubility in different solvents.Applications De Recherche Scientifique
Synthesis and Biological Applications
Furan derivatives have been extensively studied for their biological applications and as intermediates in the synthesis of complex molecules. For instance, the synthesis of 1,4-benzothiazinones from furan-2,3-diones demonstrates the utility of furan derivatives in developing compounds with potential biological activity, chemosensors, and fluorescence applications. These compounds have undergone preliminary biological assays, including antimicrobial and acute toxicity tests, underscoring their relevance in pharmaceutical research (Stepanova et al., 2020).
Heterocycle Synthesis
Furan derivatives are versatile intermediates for synthesizing heterocycles, such as furans, pyrroles, and 1,2-oxazines. These heterocyclic compounds are crucial for natural product synthesis and further functionalization towards new interesting heterocycles, demonstrating the significant role of furan derivatives in synthetic organic chemistry (Lechel & Reissig, 2010).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, furan derivatives have found applications in creating biobased polyesters and polyamides. For example, enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the successful synthesis of novel biobased furan polyesters. These materials exhibit properties that could make them suitable alternatives to petroleum-based polymers, highlighting the environmental benefits of furan derivatives in developing sustainable materials (Jiang et al., 2014).
Catalysis and Organic Transformations
Furan derivatives are also pivotal in catalysis and organic transformations. The catalytic reduction of biomass-derived furanic compounds with hydrogen showcases the role of furan derivatives in generating valuable chemicals from renewable resources. This process underscores the potential of furan derivatives in facilitating sustainable chemical processes and the production of bio-based chemicals and fuels (Nakagawa et al., 2013).
Mécanisme D'action
Target of Action
Furan derivatives have been found to exhibit antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
It is known that furan derivatives can influence a wide range of biological and pharmacological characteristics .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-4-7-11(14)13-9-12(2,15)10-6-5-8-16-10/h3,5-6,8,15H,1,4,7,9H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMXLUPKSDROOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(C1=CC=CO1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
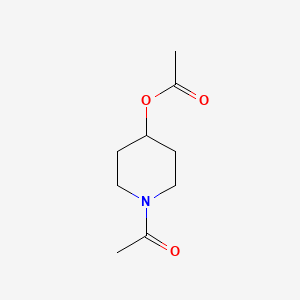
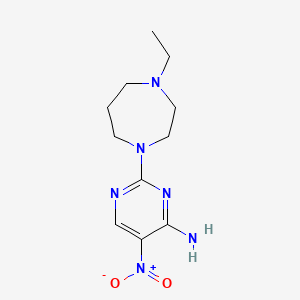
![6-(2-Butoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2927560.png)
![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2927561.png)
![2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2927562.png)
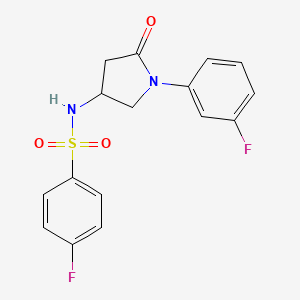
![3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide](/img/structure/B2927566.png)
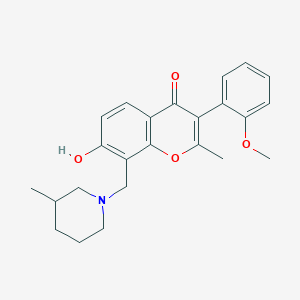
![2,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2927568.png)
![(Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2927569.png)
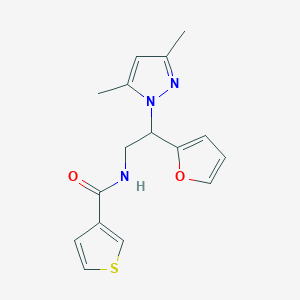
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2927571.png)
